molecular formula C12H20ClNO B13750698 (+-)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride CAS No. 55688-37-4

(+-)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride

Cat. No.: B13750698
CAS No.: 55688-37-4
M. Wt: 229.74 g/mol
InChI Key: BNTXITGTFRZWPE-UHFFFAOYSA-N
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Description

(±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride is a chemical compound with the molecular formula C12H19NO·HCl. It is a chiral molecule, meaning it has two enantiomers (mirror-image forms). This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride typically involves the catalytic hydrogenation of a precursor compound. For example, one method involves the reduction of a ketone intermediate using a hydrogenation catalyst to yield the desired alcohol. The reaction conditions often include the use of a solvent such as ethanol and a hydrogenation catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation techniques but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

(±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The isopropylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group typically yields a ketone or aldehyde, while reduction can produce different alcohol derivatives .

Scientific Research Applications

(±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a chiral building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain biological pathways.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride apart is its chiral nature and the presence of both an alcohol and an isopropylamino group. This combination of functional groups makes it a versatile compound for various chemical reactions and research applications .

Properties

CAS No.

55688-37-4

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

(1-hydroxy-1-phenylpropan-2-yl)-propan-2-ylazanium;chloride

InChI

InChI=1S/C12H19NO.ClH/c1-9(2)13-10(3)12(14)11-7-5-4-6-8-11;/h4-10,12-14H,1-3H3;1H

InChI Key

BNTXITGTFRZWPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH2+]C(C)C(C1=CC=CC=C1)O.[Cl-]

Origin of Product

United States

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